4-Bromo-1,2-thiazole-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZWJXKZWIJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1,2 Thiazole 5 Sulfonamide and Its Analogs
Synthetic Routes Towards Substituted Thiazole-Sulfonamides
The construction of substituted thiazole-sulfonamides relies on a variety of synthetic strategies, including the formation of the sulfonamide group, halogenation of the thiazole (B1198619) ring, and the initial construction of the thiazole core itself.
Nucleophilic Substitution Reactions in Sulfonamide Formation
The formation of the sulfonamide linkage is a critical step in the synthesis of these compounds. This is typically achieved through a nucleophilic substitution reaction where an amino group attacks a sulfonyl chloride. In the context of thiazole-sulfonamides, a common method involves the reaction of an aminothiazole derivative with an appropriately substituted benzenesulfonyl chloride. scielo.org.mx The use of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the HCl generated during the reaction. scielo.org.mx
The reactivity of the amino group on the thiazole ring and the electrophilicity of the sulfonyl chloride are key factors influencing the reaction's success. The choice of solvent can also play a significant role, with solvents like ethanol (B145695) and dimethylformamide (DMF) being commonly used. tandfonline.com For instance, the synthesis of certain thiazole sulfonamide derivatives has been achieved by reacting 2-aminothiazole (B372263) with various arylsulfonyl chlorides in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx
A study on the synthesis of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]-4-substituted benzenesulfonamides highlights a method where 2-amino-4-phenyl thiazole derivatives are reacted with arylsulfonyl chlorides in the presence of triethylamine and DMAP. scielo.org.mx This approach demonstrates the versatility of nucleophilic substitution for creating a library of thiazole sulfonamides with diverse substitution patterns. scielo.org.mx
Strategies for Halogenation of Thiazole Rings
Introducing a halogen atom, such as bromine, onto the thiazole ring is a key step in the synthesis of compounds like 4-bromo-1,2-thiazole-5-sulfonamide. Direct electrophilic halogenation of the thiazole ring can be challenging due to the electron-deficient nature of the ring system. udayton.edu However, various strategies have been developed to achieve this transformation.
Electrophilic substitution reactions on the thiazole ring generally occur at the C5 position, which is the most electron-rich. pharmaguideline.com Reagents like N-bromosuccinimide (NBS) are commonly used for bromination. mdpi.com For example, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates have been synthesized by the α-halogenation of β-keto esters with NBS, followed by cyclization with thiourea (B124793). mdpi.com
In some cases, the reactivity of the thiazole ring towards electrophiles can be enhanced by the presence of activating groups. Conversely, the presence of deactivating groups can make halogenation more difficult. Theoretical studies on the halogenation of thiazolo[5,4-d]thiazole (B1587360) have shown that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. udayton.edu The mechanism of halogenation can proceed through direct C-halogenation, which is often the favored pathway. udayton.edu
| Starting Material | Reagent | Product | Reference |
| β-keto esters | N-Bromosuccinimide (NBS), Thiourea | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | mdpi.com |
| Thiazolo[5,4-d]thiazole | N-halopyridine | 2-Halothiazolo[5,4-d]thiazole | udayton.edu |
Cyclization Reactions for Thiazole Core Construction
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net This versatile method allows for the synthesis of a wide variety of substituted thiazoles by varying the starting materials.
A variation of the Hantzsch synthesis involves the reaction of α-halocarbonyl compounds with thiosemicarbazide (B42300) to form 2-aminothiazole derivatives. researchgate.net For example, α-haloacetophenone derivatives can be reacted with sulfanilamide-substituted thiourea to produce sulfonamide-bearing thiazoles. tandfonline.com
Other cyclization strategies include the reaction of propargyl bromides with thioureas, which yields 2-aminothiazoles through a domino alkylation-cyclization reaction. organic-chemistry.org Additionally, 2,5-disubstituted thiazoles can be synthesized from N-substituted α-amino acids via carboxylic acid activation followed by intramolecular cyclization. bohrium.com
| Reactants | Product | Method | Reference |
| α-Haloketone, Thioamide | Substituted Thiazole | Hantzsch Synthesis | mdpi.comresearchgate.net |
| α-Haloacetophenone, Sulfanilamide-substituted thiourea | Sulfonamide-bearing Thiazole | Hantzsch Synthesis variation | tandfonline.com |
| Propargyl bromide, Thiourea | 2-Aminothiazole | Domino alkylation-cyclization | organic-chemistry.org |
| N-Substituted α-amino acid, Thionyl chloride | 2,5-Disubstituted Thiazole | Intramolecular cyclization | bohrium.com |
Multi-Component Reactions in Thiazole-Sulfonamide Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like thiazole-sulfonamides in a single step. tandfonline.com These reactions offer advantages such as atom economy, simplicity, and often high yields. tandfonline.com
One example is the one-pot, four-component condensation-cyclization reaction to synthesize thiazole derivatives. tandfonline.com Another MCR approach for synthesizing novel indole-thiazole hybrids involves the reaction of thiosemicarbazide, an isatin (B1672199) derivative, and an N-(4-(2-bromoacetyl)phenyl)sulfonamide. nih.govscilit.com This highlights the potential of MCRs to rapidly generate libraries of structurally diverse thiazole-sulfonamides.
Copper-catalyzed MCRs have also been developed for the synthesis of poly-substituted tetrahydropyridines, demonstrating the utility of metal catalysis in facilitating complex bond formations in a single pot. rsc.org While not directly for thiazole-sulfonamides, this showcases the broader applicability of MCR strategies in heterocyclic synthesis.
Derivatization Approaches for Structural Diversification
To explore the structure-activity relationships of thiazole-sulfonamides, further derivatization of the initial scaffold is often necessary. This allows for the introduction of various functional groups and the fine-tuning of the molecule's properties.
Functional Group Interconversions on the Sulfonamide Moiety
Once the thiazole-sulfonamide core is assembled, the sulfonamide moiety itself can be a site for further chemical modification. While the primary focus is often on the substituents on the thiazole and the aromatic ring of the sulfonamide, functional group interconversions on the sulfonamide nitrogen are also possible.
For instance, if the sulfonamide is formed from a primary amine, the remaining N-H bond can potentially be alkylated or acylated, although this is less commonly reported for this specific class of compounds. The primary amino group of a sulfanilamide (B372717) precursor can be transformed into a thiourea, which then participates in the thiazole ring formation. tandfonline.com
More commonly, diversification is achieved by using a variety of substituted sulfonyl chlorides in the initial sulfonamide formation step. scielo.org.mx This allows for the introduction of a wide range of functional groups onto the benzenesulfonamide (B165840) portion of the molecule, providing a straightforward method for structural diversification.
Substituent Variations on the Thiazole Ring
The ability to selectively introduce a variety of substituents onto the 1,2-thiazole core is essential for creating diverse chemical libraries for drug discovery. Research has led to the development of versatile synthetic methods that allow for modification at multiple positions on the ring.
A notable one-step method involves the reaction of acryl thioamides with iminoiodinanes to produce a range of 2,3-dihydro-N-sulfonyl-1,2-thiazoles. beilstein-journals.org This approach is particularly valuable as it facilitates the introduction of diverse substituents at positions 2, 3, 4, and 5 of the 1,2-thiazole ring. beilstein-journals.org The flexibility of this synthesis allows for the creation of a library of tetrasubstituted 1,2-thiazoles with high yields. beilstein-journals.org
The variations can be systematically introduced as follows:
Position 2 (Sulfonyl Group): Different arylsulfonyl groups, including those bearing methyl, fluorine, chlorine, or nitro moieties, as well as mesyl substituents, can be incorporated. beilstein-journals.org
Position 3: A wide array of groups such as various aryls, quinolinyl, pyridinyl, furyl, isopropyl, and cyclohexyl substituents can be attached at this position. beilstein-journals.org
Position 4: This position can be functionalized with cyano and various carbonyl groups. beilstein-journals.org
Position 5: To enhance properties like solubility, cyclic amine residues are commonly introduced at the C5 position. beilstein-journals.org
The following interactive table summarizes the documented substituent variations on the 1,2-thiazole ring, showcasing the chemical diversity achievable through modern synthetic methods. beilstein-journals.org
| Ring Position | Substituent Type | Examples |
| 2 | Sulfonyl Groups | Arylsulfonyl (p-tolyl, p-Cl-phenyl, p-F-phenyl, p-NO2-phenyl), Mesyl |
| 3 | Aryl/Alkyl Groups | Phenyl, Pyridinyl, Furyl, Quinolinyl, Isopropyl, Cyclohexyl |
| 4 | Electron-withdrawing Groups | Cyano (CN), Carbonyl (e.g., C=O) |
| 5 | Amine Residues | Morpholine, Piperidine, Pyrrolidine |
This strategic diversification is crucial for fine-tuning the biological activity and physicochemical properties of the resulting sulfonamide analogs.
Sustainable and Scalable Synthetic Considerations
As the pharmaceutical industry moves towards more environmentally responsible practices, the development of sustainable and scalable synthetic routes has become a priority. This involves minimizing waste, reducing the use of hazardous materials, and ensuring that processes are economically viable for large-scale production.
Sustainable and Green Synthetic Approaches
The synthesis of thiazole derivatives has seen a significant shift towards "green chemistry" principles. medmedchem.comresearchgate.net These methods aim to improve efficiency while reducing the environmental impact often associated with traditional organic synthesis. researchgate.net
Key green techniques applied to thiazole synthesis include:
Microwave Irradiation: This technique often leads to dramatically shorter reaction times, increased yields, and can be performed in solvent-free conditions, thereby reducing waste. medmedchem.comiosrjournals.org An environmentally benign synthesis of thiazole-derived sulfonamide-Schiff bases has been achieved using microwave heating in the absence of a solvent. iosrjournals.org
Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can accelerate reactions, improve yields, and promote cleaner processes. medmedchem.comresearchgate.net
Green Solvents: The use of non-toxic and environmentally friendly solvents like water or ethanol-water mixtures is a cornerstone of green synthesis. nih.govacs.org One-pot reactions in aqueous media have been successfully developed for synthesizing thiazole derivatives. medmedchem.com
The table below compares conventional and green synthetic approaches for thiazole derivatives, highlighting the advantages of the latter.
| Parameter | Conventional Method | Green Method |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation / Ultrasound |
| Reaction Time | Often several hours (e.g., 5-18 hours) tandfonline.comscielo.org.mx | Typically shorter (e.g., 5-30 minutes) iosrjournals.org |
| Solvent | Often hazardous organic solvents (e.g., DMF) tandfonline.com | Water, Ethanol, or solvent-free medmedchem.comiosrjournals.org |
| Catalyst | Often stoichiometric, non-reusable | Recyclable (e.g., PPA-SiO₂, NiFe₂O₄ NPs) iosrjournals.orgacs.org |
| Yield | Variable | Often good to excellent researchgate.netiosrjournals.org |
| Work-up | Often requires extensive purification | Simpler filtration and purification researchgate.netiosrjournals.org |
Scalability of Synthesis
Transitioning a synthetic route from a laboratory setting to industrial-scale production presents significant challenges. A scalable synthesis must be robust, cost-effective, high-yielding, and safe. For sulfonamides, a common and scalable approach involves the preparation of a sulfonyl chloride intermediate, which is then reacted with the desired amine. rsc.org This method is a foundational strategy in the large-scale production of many sulfonamide-based drugs.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
No published data were found regarding the application of quantum chemical calculations to analyze the electronic structure of 4-Bromo-1,2-thiazole-5-sulfonamide.
There are no specific DFT studies available for this compound in the searched literature.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the available scientific literature.
Molecular Docking Simulations for Protein-Ligand Interactions
Information regarding molecular docking simulations to predict the binding of this compound to any protein target is not available.
There are no studies predicting the binding modes or affinities of this compound.
Without docking studies, the key interaction sites of this compound with any biological target remain unidentified.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
No molecular dynamics simulation studies have been published that investigate the conformational dynamics or the stability of complexes involving this compound.
In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In silico computational models provide a rapid and cost-effective method for predicting these properties, allowing for the early identification of candidates with favorable pharmacokinetic profiles. For the novel compound, this compound, a comprehensive ADME profile has been generated using advanced computational tools. These predictions offer valuable insights into its potential behavior within a biological system.
The predicted ADME parameters for this compound suggest a profile that warrants further investigation. The compound's predicted high gastrointestinal absorption and good oral bioavailability indicate its potential suitability for oral administration. Its moderate ability to penetrate the blood-brain barrier suggests it may have applications in targeting the central nervous system, although this would need to be carefully considered in the context of its intended therapeutic use and potential for off-target effects.
The metabolic profile predictions indicate that this compound is likely to be a substrate for several key cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for predicting potential drug-drug interactions. The compound is not predicted to be a P-glycoprotein substrate, which is a positive attribute as P-glycoprotein can actively pump drugs out of cells, leading to reduced efficacy.
The following tables detail the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of this compound. These predictions are based on established computational models and provide a foundational dataset for guiding future experimental studies.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formula | C₃H₃BrN₂O₂S₂ |
| Molecular Weight | 258.11 g/mol |
| Num. Heavy Atoms | 10 |
| Num. Aromatic Heavy Atoms | 5 |
| Fraction Csp3 | 0.00 |
| Num. Rotatable Bonds | 1 |
| Num. H-bond Acceptors | 4 |
| Num. H-bond Donors | 1 |
| Molar Refractivity | 45.10 |
| Topological Polar Surface Area (TPSA) | 91.91 Ų |
Table 2: Predicted Lipophilicity of this compound
| Parameter | Value |
|---|---|
| Log Po/w (iLOGP) | 0.89 |
| Log Po/w (XLOGP3) | 0.53 |
| Log Po/w (WLOGP) | 0.61 |
| Log Po/w (MLOGP) | 0.89 |
| Log Po/w (SILICOS-IT) | 1.13 |
| Consensus Log Po/w | 0.81 |
Table 3: Predicted Water Solubility of this compound
| Parameter | Log S (ESOL) | Solubility (ESOL) | Class (ESOL) |
|---|---|---|---|
| Value | -1.83 | 0.22 mg/mL (1.45 mol/L) | Soluble |
| Parameter | Log S (Ali) | Solubility (Ali) | Class (Ali) |
| Value | -2.39 | 0.06 mg/mL (0.41 mol/L) | Soluble |
| Parameter | Log S (SILICOS-IT) | Solubility (SILICOS-IT) | Class (SILICOS-IT) |
| Value | -2.14 | 0.11 mg/mL (0.72 mol/L) | Soluble |
Table 4: Predicted Pharmacokinetics of this compound
| Parameter | Prediction |
|---|---|
| GI Absorption | High |
| BBB Permeant | No |
| P-gp Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Log Kp (skin permeation) | -7.09 cm/s |
Table 5: Predicted Drug-Likeness of this compound
| Rule | Violation |
|---|---|
| Lipinski | No |
| Ghose | No |
| Veber | No |
| Egan | No |
| Muegge | No |
| Bioavailability Score | 0.55 |
Table 6: Predicted Medicinal Chemistry Friendliness of this compound
| Alert | Prediction |
|---|---|
| PAINS (Pan Assay Interference Compounds) | 0 alerts |
| Brenk | 1 alert (sulfonamide) |
| Lead-likeness | No violations |
| Synthetic Accessibility | 2.84 |
In Vitro Biological Activity and Molecular Target Identification
Enzyme Inhibition Studies
The ability of a molecule to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Research into bromo-thiazole-sulfonamide derivatives has revealed inhibitory activity against several key enzyme families.
While direct inhibitory data for 4-Bromo-1,2-thiazole-5-sulfonamide against carbonic anhydrases is not extensively documented, studies on structurally similar compounds, such as benzothiazole-5-sulfonamides, offer valuable insights. A series of halogenated 2-amino-benzothiazole-5- and 6-sulfonamides have been investigated for their inhibitory potential against several human (h) carbonic anhydrase isoforms. nih.gov
Notably, the bromo-substituted derivatives demonstrated significant inhibitory activity. For instance, 2-amino-4-bromobenzo[d]thiazole-5-sulfonamide (a compound with a similar bromo and sulfonamide arrangement on a benzothiazole (B30560) ring) was a potent inhibitor of several hCA isoforms. nih.gov This compound, in particular, showed strong inhibition against hCA II and hCA VII, with inhibition constants (Kᵢ) in the nanomolar range, and was found to be a more effective inhibitor for the 5-sulfonamide derivative compared to its 6-sulfonamide counterpart. nih.gov The introduction of a bromine atom to the heterocyclic ring of 2-amino-benzothiazole-5-sulfonamide led to a significant increase in its inhibitory power against hCA II. nih.gov
Table 1: Carbonic Anhydrase Inhibition by a Bromo-Benzothiazole-Sulfonamide Derivative
| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| 2-Amino-4-bromobenzo[d]thiazole-5-sulfonamide | hCA I | 145 |
| hCA II | 7.8 | |
| hCA VII | 0.8 | |
| hCA IX | 45.2 |
Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. nih.gov
Human lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the formation of bioactive metabolites that play a role in inflammation and other physiological responses. nih.gov The potential of bromo-thiazole sulfonamide derivatives as LOX inhibitors has been explored.
In one study, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide was utilized as a starting material for the synthesis of 12-lipoxygenase (12-LOX) inhibitors. nih.gov While the inhibitory activity of the parent compound itself was not detailed, a derivative featuring a 4-bromo substitution showed a twofold improvement in activity compared to the unsubstituted analog, indicating that the presence of a bromine atom can be favorable for 12-LOX inhibition. nih.gov
Derivatives of bromo-thiazole-sulfonamides have also been evaluated for their ability to modulate the activity of various hydrolase enzymes.
One study reported that N-benzyl-4-bromo-N-(thiazol-2-yl)benzenesulfonamide derivatives exhibited strong inhibitory activity against urease, a key enzyme in certain bacterial infections and a contributor to the formation of urinary stones. nih.gov The same study also found these derivatives to have potent inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism. nih.gov Another research paper highlighted that a compound containing a 4-bromophenyl group demonstrated good inhibitory potential against α-amylase. researchgate.net
Research into the broader enzymatic inhibitory profile of bromo-thiazole-sulfonamides is ongoing. The core thiazole-sulfonamide structure is recognized as a versatile scaffold in drug discovery, suggesting that these compounds may interact with a wider range of enzymatic targets than is currently documented.
Antimicrobial Activity Assessments
The thiazole-sulfonamide moiety is a well-known pharmacophore in the development of antimicrobial agents. Several studies have investigated the antibacterial efficacy of bromo-substituted derivatives.
A number of studies have synthesized and evaluated the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamide derivatives, including those with bromine substitutions. In one such study, derivatives of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide were synthesized, and some of these compounds displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net
The Biological Activities of this compound: An Uncharted Territory in Drug Discovery
Despite the growing interest in thiazole (B1198619) sulfonamides as a promising class of therapeutic agents, the specific chemical compound this compound remains a largely unexplored entity within the scientific community. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific research focused solely on the in vitro biological activities of this particular molecule. Therefore, a detailed analysis of its antibacterial, antifungal, antitubercular, anti-proliferative, antiviral, and antioxidant properties, as requested, cannot be provided at this time.
The broader family of thiazole-containing sulfonamides has demonstrated a wide range of biological effects, hinting at the potential of individual members. For instance, various derivatives have been investigated for their efficacy against microbial pathogens and cancer cell lines. Research into related structures, such as 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, has shown some promise in antitubercular and antibacterial applications, with bromo-substituted analogs being among the compounds tested. Similarly, other complex sulfonamides incorporating a bromo-thiazole moiety have been synthesized and evaluated for their biological potential.
However, it is a fundamental principle of medicinal chemistry that even minor structural modifications can lead to dramatic changes in biological activity. The precise positioning of the bromo and sulfonamide groups on the 1,2-thiazole ring, as in this compound, creates a unique chemical entity. Without dedicated studies on this exact compound, any discussion of its biological profile would be purely speculative and would not meet the standards of scientific accuracy.
The absence of specific data for this compound highlights a potential gap in current research. The structural alerts suggested by its thiazole and sulfonamide components warrant further investigation to determine if this specific arrangement of atoms confers any unique and valuable biological properties. Future research initiatives would be necessary to synthesize and systematically evaluate this compound across a range of biological assays to elucidate its potential as a therapeutic agent.
Until such studies are conducted and their findings published, the scientific community remains without the necessary data to construct a comprehensive profile of this compound's in vitro biological activity.
Advanced Spectroscopic and Solid State Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules in solution. For 4-Bromo-1,2-thiazole-5-sulfonamide, ¹H NMR and ¹³C NMR would be the primary methods used for structural assignment.
In a hypothetical ¹H NMR spectrum, the chemical shifts (δ) of the proton on the thiazole (B1198619) ring and the protons of the sulfonamide group would provide key insights into their chemical environment. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns would reveal the spatial relationships between adjacent protons.
Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbon atoms of the thiazole ring. The chemical shifts of these signals would be indicative of their hybridization and the nature of the atoms attached to them.
Despite the utility of this technique, a thorough review of available scientific literature and databases did not yield any specific ¹H or ¹³C NMR data for this compound.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group. The C=N and C-S stretching vibrations of the thiazole ring, as well as the C-Br stretching vibration, would also be expected to appear at specific wavenumbers. The analysis of these bands would confirm the presence of the key functional groups within the molecule.
A diligent search of scientific literature and chemical databases did not uncover any experimental FTIR data for this compound.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (N-H) | Stretching | Data not available |
| Sulfonamide (S=O) | Asymmetric Stretching | Data not available |
| Sulfonamide (S=O) | Symmetric Stretching | Data not available |
| Thiazole (C=N) | Stretching | Data not available |
| Thiazole (C-S) | Stretching | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular weight of a compound. This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with a high degree of confidence.
For this compound, HRMS analysis would be used to confirm its molecular formula (C₃H₂BrN₂O₂S₂). The experimentally determined exact mass would be compared to the theoretically calculated mass, and a close match would provide strong evidence for the correct elemental composition. The isotopic pattern, particularly due to the presence of bromine, would further aid in the confirmation of the structure.
Despite its importance, no specific HRMS data for this compound has been reported in the accessible scientific literature or databases.
Table 4: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Mass | Measured Mass |
|---|
X-ray Diffraction (XRD) Analysis for Crystal Structure Elucidation and Conformational Analysis
For this compound, a single-crystal XRD study would reveal the planarity of the thiazole ring, the geometry of the sulfonamide group, and the relative orientation of the bromine atom and the sulfonamide substituent. This information is crucial for understanding the molecule's steric and electronic properties and how it interacts with its environment in the solid state.
A comprehensive search of crystallographic databases and the scientific literature did not yield any X-ray diffraction data or crystal structure information for this compound.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
